Acetaldehyde oxime
Overview
Description
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.
(Z)-acetaldehyde oxime is the (Z)-stereoisomer of this compound.
Mechanism of Action
Target of Action
Acetaldehyde oxime, a simple oxime-containing compound, is known to interact with various biological targets. It can act as both an acid and a base due to its acidic proton on the hydroxyl group and the basic nitrogen atom . This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in chemical synthesis .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a series of chemical reactions. In the formation of oximes, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . This process is facilitated by the presence of an acid catalyst .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the formation of oximes from aldehydes or ketones. In this pathway, aldehydes or ketones react with hydroxylamine to form oximes . Another pathway involves the reaction of acetaldehyde with hydroxylamine under heating in the presence of a base . In plants, this compound is involved in the indole-3-acetaldoxime (IAOX) pathway, which is one of the four postulated pathways for tryptophan-dependent indole-3-acetic acid (IAA) biosynthesis .
Pharmacokinetics
It’s known that the compound is highly soluble in water , which could influence its absorption and distribution in biological systems. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of the action of this compound is the formation of oximes from aldehydes or ketones . These oximes are stable compounds that can be used in various chemical syntheses . In addition, the formation of oximes can lead to the production of nitriles, which are important intermediates in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of oximes is facilitated by the presence of an acid catalyst . Moreover, the compound may explode or decompose violently during distillation if samples have been previously exposed to the air, which causes the formation of peroxides of various types . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the environmental conditions.
Biochemical Analysis
Biochemical Properties
Acetaldehyde Oxime plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . For instance, many oximes, including this compound, have been reported to inhibit over 40 different kinases . This interaction with enzymes and proteins significantly influences the biochemical reactions in which this compound is involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in a cellular environment can lead to changes in these cellular processes.
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular mechanism of this compound is a key aspect of its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal effects of this compound are an important consideration in its use in biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Understanding the dosage effects of this compound is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The involvement of this compound in these metabolic pathways is a key aspect of its biochemical properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The transport and distribution of this compound are important factors in its role in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical properties . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is key to understanding its role in biochemical reactions.
Properties
CAS No. |
5780-37-0 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI Key |
FZENGILVLUJGJX-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=N\O |
SMILES |
CC=NO |
Canonical SMILES |
CC=NO |
boiling_point |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
density |
0.9656 at 20 °C/4 °C |
flash_point |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
physical_description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
solubility |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
vapor_pressure |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetaldehyde oxime?
A1: this compound has the molecular formula C₂H₅NO and a molecular weight of 59.07 g/mol. [, ]
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Various spectroscopic techniques are used to study this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule in solution. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups and their vibrational modes. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates electronic transitions and can be used for quantitative analysis. [, ]
Q3: Can you elaborate on the microwave spectrum and internal rotation barriers of this compound?
A3: Microwave spectroscopy studies on syn- and anti-acetaldehyde oxime-d have provided valuable information on rotational constants, tunneling effects of the methyl group, and the potential barrier hindering internal rotation. The barrier height for the syn isomer was determined to be 1948 cal/mol, while the anti isomer showed a lower barrier of 373 cal/mol. These findings contribute to understanding the conformational dynamics of the molecule. [, ]
Q4: What is the role of this compound in the Beckmann Rearrangement?
A4: this compound serves as a reactant in the Beckmann Rearrangement, a significant reaction in organic chemistry. Computational studies using density functional theory (DFT) have investigated the mechanism of this reaction when catalyzed by H-Faujasite zeolite. The reaction pathway and the influence of methyl substitution on the rate-determining step have been elucidated. These findings contribute to optimizing the reaction conditions and designing efficient catalysts. []
Q5: How does this compound interact with platinum nanoparticles in electrocatalysis?
A5: this compound's reduction on platinum nanoparticle surfaces has been studied using surface-enhanced Raman spectroscopy (SERS). This technique revealed that the reduction is structure-sensitive, occurring preferentially on (111) surface sites of the nanoparticles. DFT calculations suggested that this compound binds to these sites through the nitrogen atom in a top adsorption configuration. This information is crucial for understanding the selectivity of catalytic processes. []
Q6: Can you describe the application of titanosilicate catalysts in the synthesis of this compound?
A6: Titanosilicate catalysts, particularly titanium mordenite (Ti-MOR), have proven to be effective in the clean synthesis of this compound through the ammoximation of acetaldehyde. This liquid-phase process utilizes ammonia and hydrogen peroxide and offers advantages such as high conversion rates and selectivity for the desired oxime product. Compared to other titanosilicate catalysts like TS-1 and Ti-MWW, Ti-MOR exhibits a lower tendency to oxidize acetaldehyde to acetic acid, contributing to its superior performance in this reaction. []
Q7: How does this compound impact nitrification processes?
A7: this compound exhibits inhibitory effects on nitrification, a crucial process in the nitrogen cycle. It has been identified as a moderate inhibitor of nitrification in industrial wastewater treatment. This inhibition can disrupt the biological removal of ammonia from wastewater. Understanding the inhibitory effects of this compound is essential for developing effective wastewater treatment strategies and mitigating its environmental impact. [, ]
Q8: What is the role of this compound in plant biology, particularly auxin regulation?
A8: In rapeseed plants, this compound is involved in the intricate pathway of auxin biosynthesis. Research suggests that the indole this compound (IAOx) pathway plays a key role in auxin production during the transition from vegetative to reproductive growth. Understanding the regulation of auxin biosynthesis is essential for optimizing plant growth and development, particularly in crops like rapeseed. []
Q9: What are the known toxicological effects of this compound?
A9: Reproductive toxicity studies on rats exposed to this compound have shown that high doses can cause hemolytic anemia, a condition characterized by the destruction of red blood cells. Additionally, compensatory extramedullary hematopoiesis and hemosiderosis of the spleen, indicative of stress on the hematopoietic system, were observed. These findings highlight the potential adverse effects of this compound exposure on the blood and spleen. []
Q10: What is the no-observed-adverse-effect level (NOAEL) for this compound in rats?
A10: Based on reproductive toxicity studies, the NOAEL for this compound in rats is estimated to be less than 5 mg/kg/day for the parental generation and 50 mg/kg/day for the F1 generation and reproductive toxicity. These values represent the highest exposure levels at which no adverse effects were observed in the tested animals. []
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